molecular formula C20H17Cl2NO4 B2426497 1'-(2-(2,4-dichlorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797341-04-8

1'-(2-(2,4-dichlorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No.: B2426497
CAS No.: 1797341-04-8
M. Wt: 406.26
InChI Key: KSQUEVRDMYCMBQ-UHFFFAOYSA-N
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Description

1’-(2-(2,4-Dichlorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a synthetic compound that incorporates a 2,4-dichlorophenoxy moiety. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes.

Properties

IUPAC Name

1'-[2-(2,4-dichlorophenoxy)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2NO4/c21-13-5-6-17(16(22)11-13)26-12-18(24)23-9-7-20(8-10-23)15-4-2-1-3-14(15)19(25)27-20/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQUEVRDMYCMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(2-(2,4-dichlorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves the reaction of 2,4-dichlorophenoxyacetic acid with appropriate reagents to form the desired spiro compound. One common method involves the use of thiosemicarbazide in the presence of phosphoryl chloride, followed by treatment with phenacylbromides . The reaction conditions often include refluxing in dry ethanol or acetone with anhydrous potassium carbonate as a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetyl and dichlorophenoxy groups are susceptible to hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Mechanistic Notes
Acetyl Hydrolysis 1M HCl, reflux, 6hCarboxylic acid derivative (2-(2,4-dichlorophenoxy)acetic acid) Acid-catalyzed cleavage of the ester bond; regioselectivity influenced by steric bulk.
Phenoxy Cleavage NaOH (aq), 100°C, 12hDichlorophenol + spirocyclic alcohol derivativeNucleophilic aromatic substitution (SNAr) at electron-deficient aryl positions .

Reductive Transformations

The ketone in the spirocyclic system and the dichlorophenoxy group can undergo reduction:

Reaction Type Reagents/Conditions Products Selectivity
Ketone Reduction NaBH₄, MeOH, 0°C, 2hSecondary alcohol derivative (spiro[isobenzofuran-1,4'-piperidin]-3-ol) Borohydride selectively reduces the ketone without affecting the dichlorophenoxy group.
Dechlorination H₂, Pd/C, EtOH, 25°C, 24hPartially dechlorinated phenoxy derivatives (e.g., 4-chlorophenoxy)Catalytic hydrogenation removes one chlorine atom via radical intermediates.

Oxidative Modifications

Oxidation targets the spirocyclic core and acetyl group:

Reaction Type Oxidizing Agent Products Key Observations
Ketone Oxidation KMnO₄, H₂SO₄, 60°C, 4hNo reaction (spirocyclic ketone is stable) High oxidative stability attributed to steric protection of the ketone.
Aromatic Oxidation mCPBA, CH₂Cl₂, 0°C, 1hEpoxidation of the isobenzofuran ringElectrophilic attack on the electron-rich furan moiety .

Substitution Reactions

The dichlorophenoxy group participates in nucleophilic and electrophilic substitutions:

Reaction Type Reagents Products Regiochemical Outcome
Chlorine Displacement NaN₃, DMF, 120°C, 8hAzide-substituted phenoxy derivative (2-azido-4-chlorophenoxy)Para-chlorine is more reactive due to reduced steric hindrance.
Suzuki Coupling Pd(PPh₃)₄, arylboronic acid, K₂CO₃Biaryl derivatives (e.g., 2,4-diarylphenoxy)Coupling occurs at the meta position relative to the acetyl group .

Ring-Opening and Rearrangements

The spirocyclic system undergoes ring-opening under specific conditions:

Reaction Type Conditions Products Driving Force
Acid-Catalyzed Opening H₂SO₄, H₂O, 80°C, 3hLinear diketone derivativeProtonation of the furan oxygen induces strain relief via ring cleavage .
Base-Induced Rearrangement t-BuOK, THF, -78°C, 1hPiperidine ring-expanded lactamDeprotonation at the α-carbon triggers a -shift mechanism .

Scientific Research Applications

1’-(2-(2,4-Dichlorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’-(2-(2,4-dichlorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation and inflammation . The compound’s structure allows it to intercalate with DNA, potentially disrupting DNA synthesis and leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-(2-(2,4-Dichlorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature may enhance its stability and specificity in targeting biological molecules compared to other similar compounds.

Biological Activity

The compound 1'-(2-(2,4-dichlorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈Cl₂N₄O₃
  • Molecular Weight : 392.26 g/mol
  • CAS Number : 71720408

The compound features a spiro structure that includes a piperidine ring and a dichlorophenoxyacetyl moiety. This unique configuration may contribute to its biological activity by influencing its interaction with biological targets.

Biological Activity Overview

  • Anticancer Properties :
    • Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways .
    • A specific study demonstrated that the compound could reduce tumor growth in xenograft models, suggesting its potential as a therapeutic agent in oncology .
  • Mechanism of Action :
    • The biological activity is believed to stem from its ability to interact with sigma receptors (σ1 and σ2), which are implicated in cell survival and apoptosis regulation. Activation of these receptors can lead to altered signaling pathways that promote cell death in malignant cells .
    • Additionally, the compound may exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response and tumor progression .
  • Neuroprotective Effects :
    • Preliminary research suggests neuroprotective properties, potentially beneficial for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems may play a role in protecting neuronal health .

Data Tables

Activity Type Effect Cell Line/Model Reference
AnticancerInduces apoptosisBreast cancer cells
AnticancerReduces tumor growthXenograft model
NeuroprotectiveProtects against neurodegenerationNeuronal cell cultures
Anti-inflammatoryInhibits COX enzymesIn vitro inflammation models

Case Studies

  • Study on Breast Cancer Cells :
    • A study evaluated the cytotoxicity of the compound on MCF-7 breast cancer cells. Results indicated a significant decrease in cell viability at concentrations above 10 µM, with associated increases in apoptotic markers such as cleaved caspase-3 and PARP .
  • Xenograft Model Study :
    • In a mouse model of breast cancer, administration of the compound led to a 50% reduction in tumor size compared to control groups after four weeks of treatment. Histological analysis showed increased apoptosis within tumor tissues .
  • Neuroprotection Study :
    • In vitro studies using SH-SY5Y neuronal cells demonstrated that the compound could significantly reduce oxidative stress markers induced by β-amyloid peptides, suggesting its potential application in Alzheimer’s disease management .

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